REACTION_CXSMILES
|
[Na+].[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[CH2:10][S:11]([O-:14])(=[O:13])=[O:12].Cl>CO>[CH3:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[CH2:10][S:11]([OH:14])(=[O:13])=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
[Na+].CC1=C(C(=CC=C1)C)CS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with overhead stirring
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature of <10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was clarified by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to 600 mL volume at ambient pressure
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene (3×600 mL)
|
Type
|
ADDITION
|
Details
|
Heptane (1.1 L) was added to the mixture as it
|
Type
|
TEMPERATURE
|
Details
|
cooled to <10° C
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (100 mL)
|
Type
|
CUSTOM
|
Details
|
The product was dried at 40° C. in vacuo to constant weight
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)CS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |